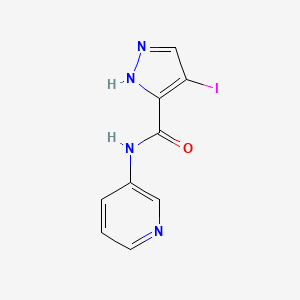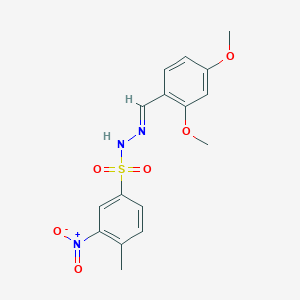![molecular formula C15H13N3O3S B5802418 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)
2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioamide-based molecule that has been synthesized using various methods.
作用機序
The mechanism of action of 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of thioredoxin reductase, an enzyme that plays a crucial role in cellular redox regulation. Thioredoxin reductase is involved in maintaining the redox balance in cells by reducing thioredoxin, a protein that helps to protect cells from oxidative stress. By inhibiting thioredoxin reductase, 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide disrupts the redox balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide have been investigated in various studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting thioredoxin reductase activity. Additionally, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, there is limited information available on the biochemical and physiological effects of this compound in vivo.
実験室実験の利点と制限
The advantages of using 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its potential as a therapeutic agent for cancer and bacterial infections. Additionally, it has a relatively simple synthesis method, making it easy to produce in large quantities. However, there are limitations to using this compound in lab experiments, including its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for research on 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its potential as a therapeutic agent for cancer and bacterial infections in vivo. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the development of analogs of 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide could lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion:
In conclusion, 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a thioamide-based molecule that has potential applications in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for cancer and bacterial infections.
合成法
The synthesis of 2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide can be achieved using various methods, including the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylbenzamide in the presence of a base, such as triethylamine, followed by the addition of carbon disulfide and a reducing agent, such as sodium borohydride. Another method involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline in the presence of a base, such as triethylamine, followed by the addition of carbon disulfide and a reducing agent, such as sodium borohydride.
科学的研究の応用
2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Additionally, it has been investigated as a potential antibacterial agent due to its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-5-2-3-8-13(10)14(19)17-15(22)16-11-6-4-7-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVMLCODOGXZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)